(1R,3R)-3-Aminocyclopentanol
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Overview
Description
(1R,3R)-3-Aminocyclopentanol is a chiral compound with significant importance in organic chemistry It consists of a cyclopentane ring substituted with an amino group and a hydroxyl group at the 3-position, both in the (1R,3R) configuration
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as rsl3, have been found to inhibit the enzyme glutathione peroxidase 4 (gpx4) . GPX4 plays a crucial role in the detoxification of lipid peroxides .
Mode of Action
Similar compounds like rsl3 have been shown to reduce the expression of gpx4 protein, leading to ferroptotic death of certain cancer cells
Biochemical Pathways
Compounds like rsl3, which inhibit gpx4, can affect the glutathione and thioredoxin peroxidase systems . These systems play a crucial role in protecting the cell from oxidative damage .
Pharmacokinetics
Similar compounds have shown different initial half-lives, suggesting that the pharmacokinetics of (1r,3r)-3-aminocyclopentanol might also vary .
Result of Action
Similar compounds like rsl3 have been shown to induce ferroptotic death in certain cancer cells
Action Environment
It’s known that environmental exposures such as chemical and physical mutagens, including ionizing radiation, can pose concerns to human health . Therefore, these factors might also influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,3R)-3-Aminocyclopentanol can be achieved through several methods. One common approach involves the reduction of a suitable precursor, such as a cyclopentanone derivative, followed by amination. For instance, the reduction of 3-cyclopentenone using a chiral catalyst can yield the desired stereochemistry. Subsequent amination with ammonia or an amine source under controlled conditions completes the synthesis.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes typically employ chiral catalysts to ensure the desired stereochemistry is achieved. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: (1R,3R)-3-Aminocyclopentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentylamines.
Substitution: Formation of N-alkylated cyclopentanol derivatives.
Scientific Research Applications
(1R,3R)-3-Aminocyclopentanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Comparison with Similar Compounds
(1S,3S)-3-Aminocyclopentanol: The enantiomer of (1R,3R)-3-Aminocyclopentanol, which may exhibit different biological activities due to its opposite stereochemistry.
Cyclopentanol: A simpler analog lacking the amino group, used as a solvent and intermediate in organic synthesis.
Cyclopentylamine: A related compound with an amino group but lacking the hydroxyl group, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity. Its dual functional groups (amino and hydroxyl) allow for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(1R,3R)-3-aminocyclopentan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c6-4-1-2-5(7)3-4/h4-5,7H,1-3,6H2/t4-,5-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFYRVZIONNYSM-RFZPGFLSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H]1N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124555-33-5 |
Source
|
Record name | rac-(1R,3R)-3-aminocyclopentan-1-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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